molecular formula C16H30 B14416472 2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane CAS No. 83700-06-5

2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane

Cat. No.: B14416472
CAS No.: 83700-06-5
M. Wt: 222.41 g/mol
InChI Key: HDZWPSPKPVJEDA-UHFFFAOYSA-N
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Description

2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane is a cycloalkane derivative characterized by its unique structure, which includes a cyclohexane ring substituted with a 1-cyclohexylethyl group and two methyl groups. This compound is part of a broader class of cycloalkanes, which are known for their stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 1-cyclohexylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexane ring, especially at the benzylic position, using reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or sodium methoxide in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Various substituted cyclohexane compounds depending on the nucleophile used.

Scientific Research Applications

2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems, leveraging its stability and lipophilicity.

    Industry: Utilized in the production of specialty chemicals and materials, including lubricants and plasticizers.

Mechanism of Action

The mechanism of action of 2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane involves its interaction with various molecular targets, primarily through hydrophobic interactions. Its cyclohexane rings provide a stable framework that can interact with lipid bilayers, potentially altering membrane fluidity and permeability. This compound may also act as a hydrophobic carrier for other molecules, facilitating their transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simpler cycloalkane with no substituents.

    1,1-Dimethylcyclohexane: A cyclohexane derivative with two methyl groups.

    1-Cyclohexylethylcyclohexane: A cyclohexane derivative with a 1-cyclohexylethyl group.

Uniqueness

2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both the 1-cyclohexylethyl group and the two methyl groups enhances its hydrophobicity and stability, making it particularly useful in applications requiring these characteristics.

Properties

CAS No.

83700-06-5

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

2-(1-cyclohexylethyl)-1,1-dimethylcyclohexane

InChI

InChI=1S/C16H30/c1-13(14-9-5-4-6-10-14)15-11-7-8-12-16(15,2)3/h13-15H,4-12H2,1-3H3

InChI Key

HDZWPSPKPVJEDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)C2CCCCC2(C)C

Origin of Product

United States

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